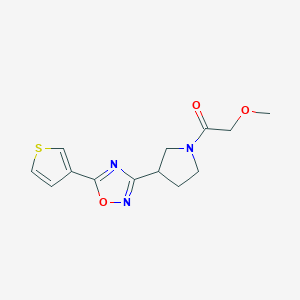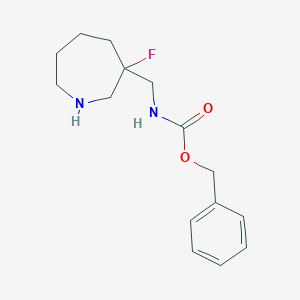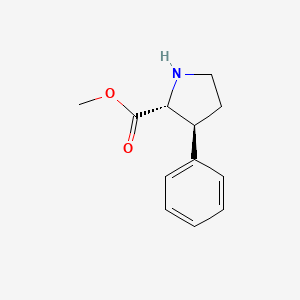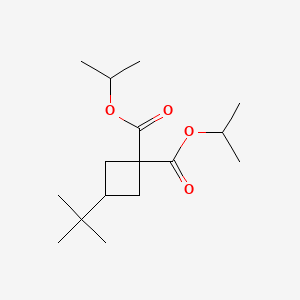![molecular formula C17H10N6O2S B2387587 {[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile CAS No. 443676-99-1](/img/structure/B2387587.png)
{[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile is a type of triazoloquinazoline . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized for their potential antitubercular, anti-HIV, and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material, a methylthio-phenyl-triazoloquinazoline, was synthesized from anthranilic acid . All synthesized compounds were screened for their antitubercular, anti-HIV, and antibacterial activity .Molecular Structure Analysis
The molecular structure of triazoloquinazolines is complex and versatile, allowing for extensive decoration activity for drug discovery purposes . The core structure can be synthesized using eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazolines include nucleophilic substitution reactions . These reactions involve the exchange of a substituent (the nucleophile) from a molecule to the triazoloquinazoline .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. {[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile and its derivatives have been designed as novel CDK2 inhibitors. These compounds exhibit significant cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, some derivatives outperform the clinically used drug sorafenib in terms of potency .
Anticancer Properties
The cytotoxic effects of {[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile derivatives are particularly pronounced against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These compounds also exhibit moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to sorafenib .
Enzymatic Inhibition
Several derivatives of this compound show inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 demonstrate significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, outperforming sorafenib (IC50: 0.184 ± 0.01 μM) .
Alteration of Cell Cycle Progression
Compound 14, which displays potent dual activity against cancer cell lines and CDK2, induces alterations in cell cycle progression. Further investigations are warranted to explore its mechanism of action .
Other Biological Applications
Beyond cancer research, triazoloquinazoline derivatives (including {[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile) have shown diverse biological applications, such as anti-inflammatory, antimicrobial, antiviral, antihypertensive, and antioxidant properties .
Synthetic Chemistry and Drug Discovery
1,2,3-triazoles, although not naturally occurring, find broad applications in drug discovery. They are utilized in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .
Zukünftige Richtungen
The future directions for research on {[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile and similar compounds could involve further optimization and development of these compounds as potential antitubercular and anti-HIV agents . Additionally, the development of versatile and potentially eco-friendly synthetic protocols could be a focus .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
2-[[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2S/c18-8-9-26-17-19-14-7-2-1-6-13(14)16-20-15(21-22(16)17)11-4-3-5-12(10-11)23(24)25/h1-7,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGKNGTWFIAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)



![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)

![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)
![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)
